molecular formula C9H17NO2S B13153985 2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione

2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione

Cat. No.: B13153985
M. Wt: 203.30 g/mol
InChI Key: CLNYGCMPBRMPFA-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione: is a heterocyclic compound that features a piperidine ring fused with a thiolane ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both nitrogen and sulfur atoms in its structure allows for diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a suitable piperidine derivative with a thiolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as palladium or platinum may be employed to facilitate the cyclization process, and advanced purification techniques like chromatography are used to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-3-yl)-1$l^{6}-thiolane-1,1-dione is unique due to the combination of piperidine and thiolane rings, which imparts distinct chemical reactivity and biological activity. Its dual heterocyclic nature allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

2-piperidin-3-ylthiolane 1,1-dioxide

InChI

InChI=1S/C9H17NO2S/c11-13(12)6-2-4-9(13)8-3-1-5-10-7-8/h8-10H,1-7H2

InChI Key

CLNYGCMPBRMPFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C2CCCS2(=O)=O

Origin of Product

United States

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